![molecular formula C31H32N4O5S B2871685 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide CAS No. 689759-95-3](/img/structure/B2871685.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C31H32N4O5S and its molecular weight is 572.68. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Physicochemical Characterization
A series of new derivatives related to the queried compound was synthesized and characterized by NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study determined conformational features, highlighting the compound's structural complexity and physicochemical properties (Zablotskaya et al., 2013).
Cytotoxicity and Antimicrobial Activity
The investigated compounds demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines, indicating their potential in developing new therapeutic agents. Some compounds also demonstrated antimicrobial action, suggesting a broad spectrum of biological activities (Zablotskaya et al., 2013).
Anti-inflammatory and Psychotropic Activity
The compounds possess anti-inflammatory in vivo and psychotropic in vivo activities. These findings suggest their potential use in treating various inflammatory conditions and psychiatric disorders, highlighting the compound's versatility in medical applications (Zablotskaya et al., 2013).
Application in Solar Cells
One study investigated the use of related compounds in dye-sensitized solar cells to improve photoelectric conversion efficiency. This research indicates the compound's potential application in developing renewable energy technologies, demonstrating its utility beyond biomedical applications (Wu et al., 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-2-28(29(36)32-22-8-11-26-27(18-22)40-20-39-26)41-31-33-25-10-9-23(34-14-16-38-17-15-34)19-24(25)30(37)35(31)13-12-21-6-4-3-5-7-21/h3-11,18-19,28H,2,12-17,20H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNKWTYLADUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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